An In-depth Technical Guide to N-Isopropyl-3,5-dimethylaniline: Synthesis, Characterization, and Predicted Properties
An In-depth Technical Guide to N-Isopropyl-3,5-dimethylaniline: Synthesis, Characterization, and Predicted Properties
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Introduction: The Rationale for N-Isopropyl-3,5-dimethylaniline
Substituted anilines are a cornerstone of modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The specific substitution pattern on the aromatic ring and the nature of the N-alkyl group can profoundly influence the molecule's steric and electronic properties, thereby tuning its biological activity or material characteristics. N-Isopropyl-3,5-dimethylaniline represents a unique combination of a sterically hindered aniline with an isopropyl group, a motif of interest in drug design for its potential to modulate metabolic stability and receptor binding.
Given its absence from commercial catalogs, this guide provides the necessary theoretical and practical framework for its synthesis and subsequent analysis.
Synthesis of N-Isopropyl-3,5-dimethylaniline
The most direct and efficient method for the synthesis of N-Isopropyl-3,5-dimethylaniline is the reductive amination of 3,5-dimethylaniline with acetone.[2] This one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Caption: Reductive Amination Workflow for N-Isopropyl-3,5-dimethylaniline.
Experimental Protocol: Reductive Amination
This protocol is adapted from established procedures for the reductive alkylation of primary amines.[3]
Materials:
-
3,5-Dimethylaniline (CAS: 108-69-0)
-
Acetone
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[3]
-
Methanol (MeOH) or 1,2-Dichloroethane (DCE)[3]
-
Glacial Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylaniline (1.0 eq).
-
Dissolve the aniline in methanol (to a concentration of approximately 0.2 M).
-
Add acetone (1.5 eq) to the solution.
-
If desired, add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Isopropyl-3,5-dimethylaniline.
Physicochemical Properties
The exact physicochemical properties of N-Isopropyl-3,5-dimethylaniline are not experimentally determined. However, they can be reliably predicted by comparison with its precursors and structural analogs.
| Property | 3,5-Dimethylaniline | N-Isopropylaniline | N-Isopropyl-3,5-dimethylaniline (Predicted) |
| CAS Number | 108-69-0 | 768-52-5[4] | Not Assigned |
| Molecular Formula | C₈H₁₁N | C₉H₁₃N[4] | C₁₁H₁₇N |
| Molecular Weight | 121.18 g/mol | 135.21 g/mol [4] | ~163.26 g/mol |
| Appearance | Clear yellow-brown liquid[5] | Clear, yellowish liquid[6] | Clear, yellowish to brown liquid |
| Boiling Point | 220-221 °C[7] | 203-204 °C[8] | ~230-240 °C |
| Melting Point | 7-9 °C[5] | -32 °C[4] | < 0 °C |
| Density | 0.972 g/mL at 25 °C[5] | 0.934 g/mL at 25 °C[4] | ~0.94-0.96 g/mL at 25 °C |
| Water Solubility | <0.1 g/100 mL[7] | <0.01 g/100 mL[4] | Very low, likely immiscible |
| pKa (conjugate acid) | ~4.9 | 5.77[4] | ~5.5-6.0 |
Analytical Characterization
Confirmation of the successful synthesis of N-Isopropyl-3,5-dimethylaniline requires a suite of spectroscopic analyses.
Caption: Workflow for the Structural Characterization of N-Isopropyl-3,5-dimethylaniline.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for all proton environments in the molecule.
-
Aromatic Protons: Two signals in the aromatic region (~6.5-7.0 ppm). One signal integrating to 2H for the protons ortho to the amino group, and one signal integrating to 1H for the proton para to the amino group.
-
N-H Proton: A broad singlet, typically in the range of 3.5-4.5 ppm, which may exchange with D₂O.
-
Isopropyl Methine Proton: A septet (or multiplet) around 3.6-3.8 ppm.
-
Aromatic Methyl Protons: A singlet integrating to 6H around 2.2-2.3 ppm.
-
Isopropyl Methyl Protons: A doublet integrating to 6H around 1.2 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide evidence for the carbon skeleton.[9]
-
Aromatic Carbons: Signals in the range of 110-150 ppm. The carbon attached to the nitrogen (C-N) will be the most downfield in the aromatic region.
-
Isopropyl Methine Carbon: A signal around 45-50 ppm.
-
Aromatic Methyl Carbons: A signal around 21-22 ppm.
-
Isopropyl Methyl Carbons: A signal around 22-24 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will confirm the presence of key functional groups.
-
N-H Stretch: A single, weak to medium absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.[10][11]
-
C-H Stretches (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹, respectively.
-
C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.
-
C-N Stretch: A band in the 1250-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide fragmentation patterns consistent with the proposed structure.
-
Molecular Ion (M⁺): An expected peak at m/z = 163.
-
Major Fragments: A significant fragment corresponding to the loss of a methyl group from the isopropyl moiety (M-15) at m/z = 148. The base peak is likely to be the molecular ion.[12]
Potential Applications
While specific applications for N-Isopropyl-3,5-dimethylaniline are not documented, its structural motifs suggest potential utility in several areas:
-
Pharmaceutical Intermediate: As a building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The N-isopropyl group can enhance lipophilicity and modulate binding to biological targets.
-
Agrochemical Synthesis: As a precursor for novel herbicides and pesticides.[13]
-
Dye Manufacturing: Substituted anilines are fundamental in the synthesis of various dyes.[5]
Safety and Handling
N-Isopropyl-3,5-dimethylaniline should be handled with the precautions appropriate for aromatic amines, which are a class of compounds with potential toxicity.[14]
-
Toxicity: Aromatic amines can be toxic by inhalation, ingestion, and skin absorption.[15][16] They are known to cause methemoglobinemia.[8]
-
Carcinogenicity: Some aromatic amines are suspected or known carcinogens.[15]
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, wash the affected area immediately with copious amounts of water.[14]
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.
Conclusion
N-Isopropyl-3,5-dimethylaniline, while not a commercially available chemical, represents an accessible and potentially valuable molecule for research and development. This guide provides a comprehensive framework for its synthesis via reductive amination, a detailed prediction of its physicochemical and spectroscopic properties, and essential guidelines for its safe handling. By following the protocols and analytical methodologies outlined herein, researchers can confidently prepare and characterize this compound for further investigation in their respective fields.
References
-
PubChem. (n.d.). N-Isopropylaniline. National Center for Biotechnology Information. [Link]
-
University of Calgary. (n.d.). IR: amines. [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]
-
ACS Publications. (n.d.). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. [Link]
- Google Patents. (n.d.). CN116444378A - Synthesis method of N-methyl isopropyl amine.
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]
-
SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. [Link]
-
ResearchGate. (n.d.). NMR Spectra of Anilines. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ACS Publications. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
-
RSC Publishing. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]
-
Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]
-
RSC Publishing. (2022). The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
ACS Publications. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. [Link]
-
Canada.ca. (2020). Aromatic Amines Group - information sheet. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Preparation of secondary amines by reductive amination with metallic magnesium. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of isopropyl aniline (imine). [Link]
-
NIH. (2022). Determination of Aniline in Soil by ASE/GC-MS. [Link]
-
Occupational Safety and Health Administration. (n.d.). N-ISOPROPYLANILINE. [Link]
-
NIH. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. [Link]
-
Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]
-
NIH. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. [Link]
-
ResearchGate. (n.d.). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. [Link]
-
Wikipedia. (n.d.). Dimethylaniline. [Link]
-
ScienceDirect. (n.d.). A novel method for N -alkylation of aliphatic amines with ethers over γ-Al 2 O 3. [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]
-
Wuxi Weiheng Chemical Co., Ltd. (n.d.). Synthetic Methods and Use of Isopropylamine. [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011). Aromatic Amino Compounds. [Link]
-
Organic Syntheses. (n.d.). N,N-Dimethylcyclohexylamine. [Link]
-
ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. [Link]
-
University of Ottawa. (n.d.). Nitrogen NMR. [Link]
-
ResearchGate. (n.d.). Amination of isopropanol to isopropylamine over a highly basic and active Ni/LaAlSiO catalyst. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. N-Isopropylaniline | 768-52-5 [chemicalbook.com]
- 5. 3,5-Dimethylaniline | 108-69-0 [chemicalbook.com]
- 6. N-ISOPROPYLANILINE | Occupational Safety and Health Administration [osha.gov]
- 7. 3,5-Dimethylaniline, 97+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 12. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
- 14. iloencyclopaedia.org [iloencyclopaedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. fishersci.com [fishersci.com]
